molecular formula C17H21N5O B6049404 N-[4-(3-tert-butyl-1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide

N-[4-(3-tert-butyl-1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide

Cat. No.: B6049404
M. Wt: 311.4 g/mol
InChI Key: BGOZWSKVNUIRDS-UHFFFAOYSA-N
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Description

N-[4-(3-tert-butyl-1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide is a complex organic compound featuring a unique imidazo[4,5-c]pyrazole core

Properties

IUPAC Name

N-[4-(3-tert-butyl-1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-10(23)18-12-8-6-11(7-9-12)15-19-13-14(17(2,3)4)21-22(5)16(13)20-15/h6-9H,1-5H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOZWSKVNUIRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C(=NN3C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-tert-butyl-1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide typically involves a multi-step processThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-tert-butyl-1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-(3-tert-butyl-1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(3-tert-butyl-1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazo[4,5-c]pyrazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • N-(3,5-di-tert-Butyl-1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
  • 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one

Uniqueness

N-[4-(3-tert-butyl-1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[4,5-c]pyrazole core is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development .

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